molecular formula C8H12N2O B14598324 1-Ethyl-1,4-dihydropyridine-3-carboxamide CAS No. 58880-44-7

1-Ethyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14598324
CAS No.: 58880-44-7
M. Wt: 152.19 g/mol
InChI Key: DUJYJZIRYVOYPC-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-dihydropyridine-3-carboxamide is a derivative of the 1,4-dihydropyridine class of compounds. This class is known for its significant pharmacological properties, particularly in the field of cardiovascular medicine. The 1,4-dihydropyridine scaffold is a crucial structure in many drugs, including calcium channel blockers used to treat hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide can be synthesized through a multi-component reaction involving ethyl acetoacetate, an aldehyde, and ammonia. This reaction is typically carried out under reflux conditions in ethanol or acetic acid . The process can be catalyzed by various agents, including magnetite/chitosan, which offers an environmentally benign and efficient synthesis route .

Industrial Production Methods: In industrial settings, the synthesis of 1,4-dihydropyridine derivatives often employs high-throughput methods such as microwave-assisted synthesis or the use of ionic liquids. These methods enhance reaction rates and yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1-Ethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1,4-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ethyl group at the 1-position and carboxamide group at the 3-position differentiate it from other dihydropyridine derivatives, potentially offering distinct therapeutic benefits .

Properties

CAS No.

58880-44-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-ethyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-10)8(9)11/h3,5-6H,2,4H2,1H3,(H2,9,11)

InChI Key

DUJYJZIRYVOYPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CCC(=C1)C(=O)N

Origin of Product

United States

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